molecular formula C18H18BrNO3 B3909391 butyl 3-[(2-bromobenzoyl)amino]benzoate

butyl 3-[(2-bromobenzoyl)amino]benzoate

Cat. No. B3909391
M. Wt: 376.2 g/mol
InChI Key: JHYCLCLUVWAULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 3-[(2-bromobenzoyl)amino]benzoate, also known as BBABA, is a synthetic compound that belongs to the class of benzamides. It is widely used in scientific research as a tool to study the biological and physiological effects of benzamides. BBABA is synthesized by a multistep process, which involves the reaction of 2-bromobenzoyl chloride with butyl 3-aminobenzoate, followed by purification and isolation.

Mechanism of Action

The mechanism of action of butyl 3-[(2-bromobenzoyl)amino]benzoate involves the binding of the compound to the benzamide receptor, which is a G protein-coupled receptor. The binding of butyl 3-[(2-bromobenzoyl)amino]benzoate to the receptor activates the downstream signaling pathways, which are involved in various physiological processes. The activation of the receptor by butyl 3-[(2-bromobenzoyl)amino]benzoate leads to the modulation of intracellular calcium levels, activation of protein kinases, and modulation of gene expression. The precise mechanism of action of butyl 3-[(2-bromobenzoyl)amino]benzoate and its effects on the receptor are still under investigation.
Biochemical and Physiological Effects:
butyl 3-[(2-bromobenzoyl)amino]benzoate has been shown to have various biochemical and physiological effects, which are mediated by the benzamide receptor. It has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. It has also been shown to modulate the immune response and reduce inflammation in animal models. butyl 3-[(2-bromobenzoyl)amino]benzoate has been shown to have potential therapeutic applications in the treatment of cancer, autoimmune diseases, and inflammatory disorders.

Advantages and Limitations for Lab Experiments

Butyl 3-[(2-bromobenzoyl)amino]benzoate has several advantages for lab experiments, such as its high purity, stability, and availability. It is also a well-characterized compound, with a known mechanism of action and biological effects. However, butyl 3-[(2-bromobenzoyl)amino]benzoate also has some limitations, such as its potential toxicity and limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments using butyl 3-[(2-bromobenzoyl)amino]benzoate.

Future Directions

There are several future directions for the research on butyl 3-[(2-bromobenzoyl)amino]benzoate. One direction is to investigate the structure-activity relationship of benzamides and their binding affinity to the receptor. Another direction is to study the potential therapeutic applications of butyl 3-[(2-bromobenzoyl)amino]benzoate and other benzamides in the treatment of cancer, autoimmune diseases, and inflammatory disorders. Furthermore, the development of novel benzamide-based compounds with improved efficacy and safety profiles is also an area of active research.

Scientific Research Applications

Butyl 3-[(2-bromobenzoyl)amino]benzoate is widely used in scientific research as a tool to study the biological and physiological effects of benzamides. It is used as a ligand for the benzamide receptor, which is involved in various physiological processes, such as cell growth, differentiation, and apoptosis. butyl 3-[(2-bromobenzoyl)amino]benzoate is also used as a fluorescent probe to study the binding affinity and selectivity of benzamides to the receptor. It is used in various biochemical and pharmacological assays to determine the mechanism of action of benzamides and their potential therapeutic applications.

properties

IUPAC Name

butyl 3-[(2-bromobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3/c1-2-3-11-23-18(22)13-7-6-8-14(12-13)20-17(21)15-9-4-5-10-16(15)19/h4-10,12H,2-3,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYCLCLUVWAULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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